molecular formula C19H19N3O B287186 N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B287186
M. Wt: 305.4 g/mol
InChI Key: XITUCKFBZVDDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, also known as DMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMPP belongs to the family of pyrazole derivatives and has been synthesized using various methods.

Mechanism of Action

N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide exerts its therapeutic effects through various mechanisms of action. N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide inhibits the PI3K/Akt/mTOR pathway by reducing the phosphorylation of Akt and mTOR, thus inhibiting cancer cell growth. N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide also inhibits the NF-κB pathway by reducing the expression of pro-inflammatory cytokines, thus reducing inflammation. Additionally, N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide regulates glucose metabolism and insulin sensitivity by activating the AMPK pathway.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide reduces the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, thus reducing inflammation. N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide also reduces the phosphorylation of Akt and mTOR, inhibiting cancer cell growth. Additionally, N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide regulates glucose metabolism and insulin sensitivity by activating the AMPK pathway.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is relatively easy to synthesize, and its purity can be optimized using various methods. N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide also has potential therapeutic properties in various scientific research applications, making it a promising compound for further study. However, N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide research. One direction is to investigate the potential of N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide as a therapeutic agent for various cancers, including breast, lung, and prostate cancer. Another direction is to investigate the potential of N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide as an anti-inflammatory agent for various diseases, including rheumatoid arthritis and inflammatory bowel disease. Additionally, future research could investigate the potential of N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide as an anti-diabetic agent for the treatment of type 2 diabetes. Finally, future research could investigate the potential of N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide as a chemopreventive agent for various cancers.

Synthesis Methods

N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can be synthesized using various methods, including the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization with phenylhydrazine and subsequent reaction with methyl iodide. Another method involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization with phenylhydrazine and subsequent reaction with 4-chlorobenzoyl chloride. These methods have been optimized to yield high purity N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide.

Scientific Research Applications

N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has shown potential therapeutic properties in various scientific research applications, including cancer treatment, anti-inflammatory, and anti-diabetic effects. Studies have shown that N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR pathway. N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide also has anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and inhibiting the NF-κB pathway. Additionally, N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to have anti-diabetic effects by regulating glucose metabolism and insulin sensitivity.

properties

Product Name

N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-5-methyl-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C19H19N3O/c1-13-9-10-14(2)18(11-13)21-19(23)17-12-20-22(15(17)3)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,21,23)

InChI Key

XITUCKFBZVDDDY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C

solubility

5.1 [ug/mL]

Origin of Product

United States

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